

Technical Support Center: Go 6983 & Fluorescence-Based Assays

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Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference when using the protein kinase C (PKC) inhibitor **Go 6983** in fluorescence-based assays.

Introduction

Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinase C (PKC) isoforms, widely used in cell signaling research.^{[1][2][3][4]} While a valuable tool, its chemical structure, a bisindolylmaleimide, is known to possess intrinsic fluorescent properties.^{[5][6][7]} This autofluorescence can interfere with fluorescence-based assays, leading to high background, false positives, or inaccurate quantification. This guide provides practical strategies to identify, troubleshoot, and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is **Go 6983** and what is its mechanism of action?

Go 6983 is a competitive inhibitor of the ATP-binding site of several PKC isozymes.^[2] It exhibits potent inhibition of conventional (cPKC) and novel (nPKC) isoforms.^{[1][2][3][4]}

Q2: Does **Go 6983** interfere with fluorescence-based assays?

Yes, **Go 6983** has the potential to interfere with fluorescence-based assays due to its intrinsic fluorescence (autofluorescence).[5][6][7] The core chemical structure, a bisindolylmaleimide, is known to be fluorescent. This can lead to increased background signal and potentially confounding results.

Q3: What are the signs of **Go 6983** interference in my assay?

- High background fluorescence: An unusually high signal in control wells containing **Go 6983** but lacking the fluorescent probe.
- Inconsistent results: High variability between replicate wells treated with **Go 6983**.
- Unexpected spectral profiles: A shift in the emission spectrum of your sample when **Go 6983** is present.
- Difficulty in distinguishing signal from noise: A low signal-to-background ratio in the presence of the inhibitor.

Q4: At what concentrations is **Go 6983** typically used?

The effective concentration of **Go 6983** for PKC inhibition in cell-based assays typically ranges from nanomolar to low micromolar concentrations. However, the concentration at which autofluorescence becomes problematic will depend on the specifics of the assay system, including the brightness of the fluorescent probe and the sensitivity of the detection instrument.

Q5: Are there alternatives to **Go 6983** with lower intrinsic fluorescence?

While **Go 6983** is a widely used pan-PKC inhibitor, other inhibitors with different chemical scaffolds may exhibit lower autofluorescence. The choice of an alternative will depend on the specific PKC isoforms being targeted and the experimental context. It is recommended to consult the literature and manufacturer's information for potential alternatives.

Quantitative Data

Table 1: Inhibitory Potency (IC₅₀) of **Go 6983** against various PKC Isoforms

PKC Isoform	IC ₅₀ (nM)
PKC α	7
PKC β	7
PKC γ	6
PKC δ	10
PKC ζ	60
PKC μ	20000

(Data compiled from multiple sources)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background is the most common issue arising from **Go 6983**'s autofluorescence.

Potential Cause	Troubleshooting Step
Go 6983 is autofluorescent at the excitation/emission wavelengths of your assay.	1. Perform Control Experiments: Include a "Go 6983 only" control (cells + Go 6983, no fluorescent probe) to quantify the contribution of the inhibitor to the total signal. 2. Spectral Analysis: If your instrument allows, run an emission scan of the "Go 6983 only" sample to determine its peak emission wavelength. This will help in selecting alternative fluorophores. 3. Choose Red-Shifted Dyes: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to fluorophores with excitation and emission in the red or far-red spectrum can significantly reduce interference. [8]
The concentration of Go 6983 is too high.	1. Titrate Go 6983: Determine the lowest effective concentration of Go 6983 that provides the desired biological effect while minimizing autofluorescence.
Cellular or media components are contributing to background.	1. Use Phenol Red-Free Media: Phenol red is a known source of background fluorescence. 2. Optimize Cell Density: Very high cell densities can increase background.

Issue 2: Inaccurate Quantification of Fluorescent Signal

The autofluorescence of **Go 6983** can artificially inflate the measured signal, leading to incorrect conclusions.

Potential Cause	Troubleshooting Step
The signal from Go 6983 is being added to the signal from your fluorescent probe.	1. Background Subtraction: Subtract the average fluorescence intensity of the "Go 6983 only" control from all experimental wells containing the inhibitor. ^[5] 2. Live-Cell Imaging Considerations: For time-lapse imaging, acquire a baseline image with Go 6983 before adding the fluorescent probe to establish the background signal.
The presence of Go 6983 is quenching the fluorescence of your probe.	1. In Vitro Controls: In a cell-free system, mix your fluorescent probe with Go 6983 at the experimental concentration to see if it quenches the signal.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Profile of Go 6983

This protocol allows you to characterize the autofluorescence of **Go 6983** in your specific experimental setup.

Materials:

- **Go 6983** stock solution
- Assay buffer or cell culture medium (phenol red-free)
- Microplate reader with spectral scanning capability
- Black, clear-bottom microplates

Procedure:

- Prepare a serial dilution of **Go 6983** in your assay buffer or medium, starting from a concentration 10-fold higher than your planned experimental concentration.

- Include a "buffer/medium only" control.
- Dispense the dilutions and control into the wells of a black, clear-bottom microplate.
- Using the plate reader, perform an excitation scan to find the optimal excitation wavelength.
- With the optimal excitation wavelength, perform an emission scan to determine the peak emission wavelength and the spectral profile of **Go 6983**'s autofluorescence.
- Analyze the data to understand the spectral characteristics of **Go 6983** and its concentration-dependent contribution to fluorescence.

Protocol 2: Mitigating Go 6983 Interference in a Cell-Based Fluorescence Assay

Materials:

- Cells of interest
- **Go 6983**
- Fluorescent probe
- Phenol red-free cell culture medium
- Fluorescence microscope or plate reader

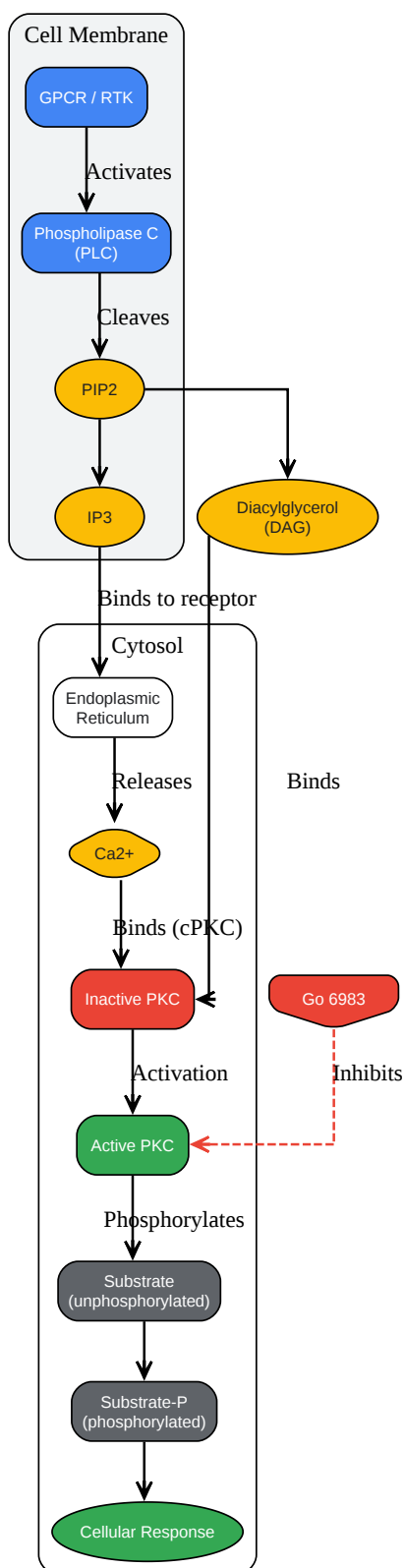
Procedure:

- Control Groups: Prepare the following control groups in your experiment:
 - Untreated cells (no **Go 6983**, no fluorescent probe)
 - Cells + fluorescent probe only
 - Cells + **Go 6983** only
 - Experimental group: Cells + **Go 6983** + fluorescent probe

- Incubation: Treat cells with **Go 6983** for the desired time, followed by incubation with the fluorescent probe according to your standard protocol.
- Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer to remove any unbound **Go 6983** and fluorescent probe.
- Data Acquisition: Acquire fluorescence images or plate reader data.
- Data Analysis:
 - Subtract the average fluorescence intensity of the "Untreated cells" from all other wells to correct for cellular autofluorescence.
 - Subtract the average fluorescence intensity of the "Cells + **Go 6983** only" group from the "Experimental group" to correct for the contribution of **Go 6983**'s autofluorescence.

Visualizations

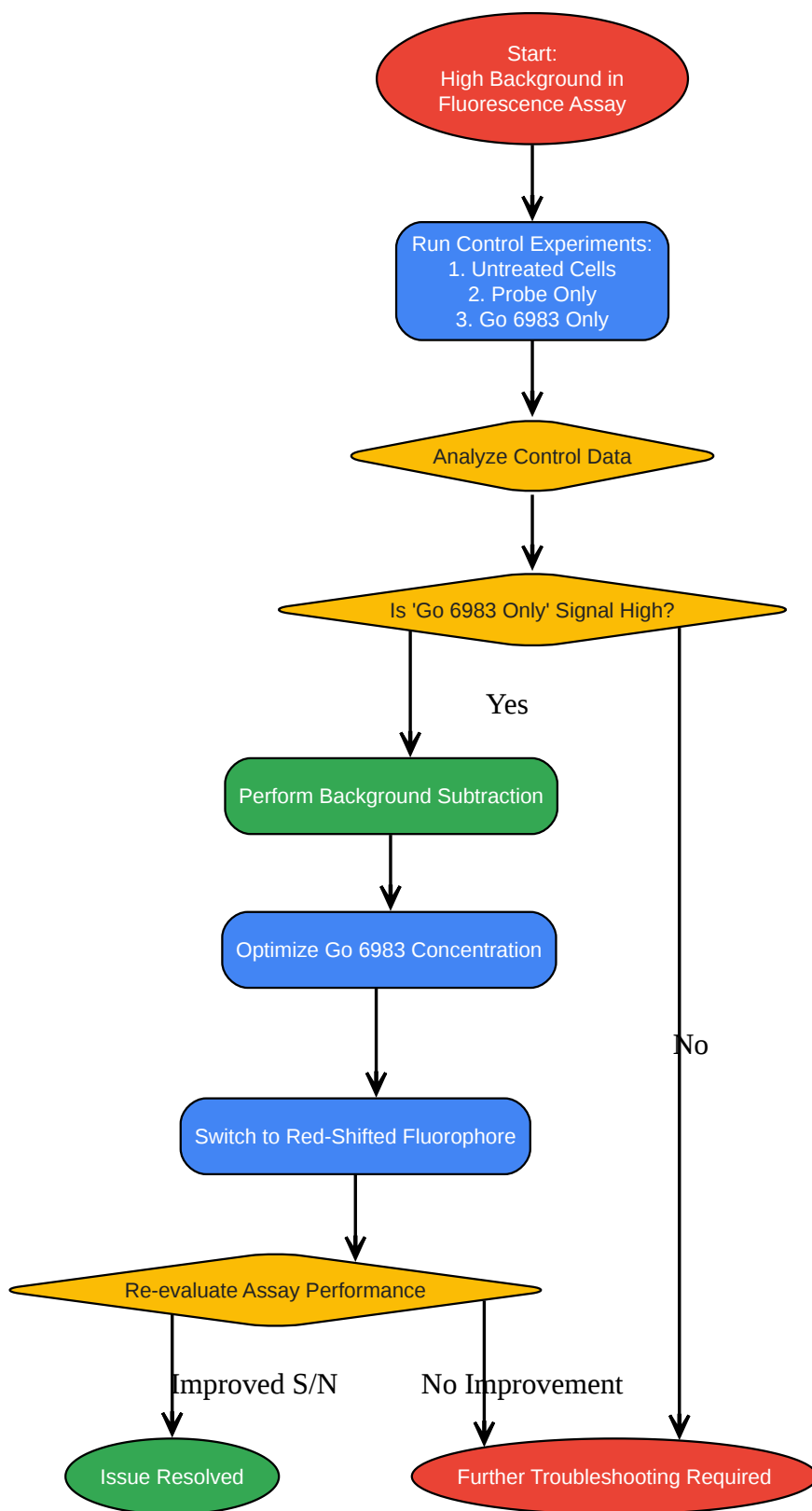
Signaling Pathway



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Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of **Go 6983**.

Experimental Workflow



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Caption: A logical workflow for troubleshooting **Go 6983** interference in fluorescence-based assays.

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